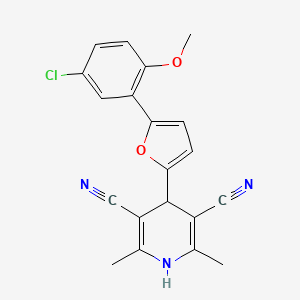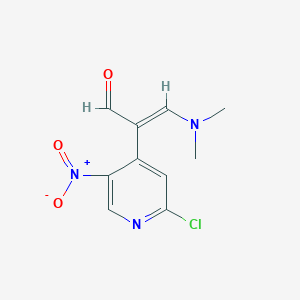
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-, also known as trinitrobenzylamine, is a chemical compound characterized by the presence of a benzylamine group attached to a trinitrophenyl moiety. This compound is notable for its high nitrogen content and the presence of three nitro groups, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzylamine derivatives. One common method includes the reaction of benzylamine with trinitrobenzene under controlled conditions. The nitration process requires the use of strong acids such as nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the trinitro compound .
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperidine, n-butylamine, and aniline are commonly used in benzene or methanol as solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines depending on the nucleophile used.
Reduction: The primary products are the corresponding amines.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation . The compound’s ability to form reactive oxygen species (ROS) also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a benzylamine group.
2,4,6-Trinitrophenol (TNP): Contains a hydroxyl group instead of a benzylamine group.
2,4,6-Trinitroaniline: Features an aniline group instead of a benzylamine group.
Uniqueness
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- is unique due to the presence of the benzylamine group, which imparts different reactivity and biological properties compared to other trinitro compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
40122-56-3 |
|---|---|
Molecular Formula |
C13H10N4O6 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
N-benzyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c18-15(19)10-6-11(16(20)21)13(12(7-10)17(22)23)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
LJHFWBALMMCLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


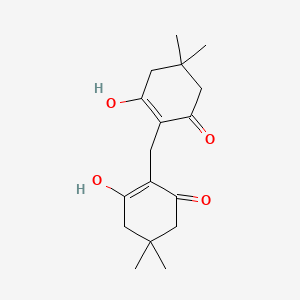

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
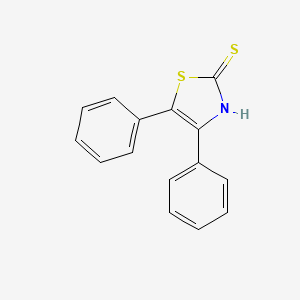
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
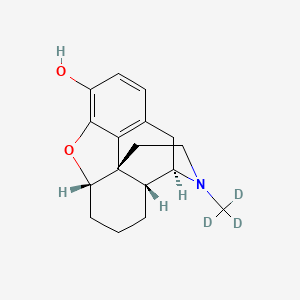

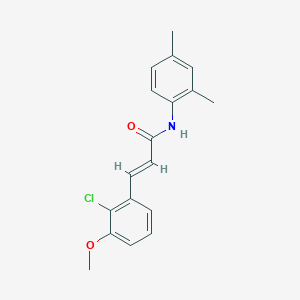
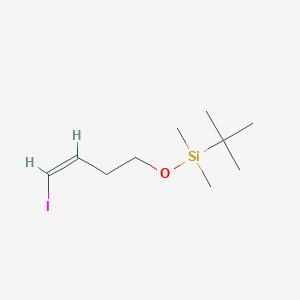
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)


